rhEPO - 113427-24-0

rhEPO

Catalog Number: EVT-1445344
CAS Number: 113427-24-0
Molecular Formula: C42H73NO16
Molecular Weight: 848.037
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Recombinant human erythropoietin (rhEPO) is a bioengineered glycoprotein hormone that serves as the primary regulator of erythropoiesis (red blood cell production) []. Its development stemmed from the understanding that a deficiency in erythropoietin (EPO) is a leading cause of anemia in patients with end-stage renal failure, including those undergoing dialysis []. rhEPO was designed to mimic the natural hormone and address this deficiency.

Future Directions
  • Exploring alternative delivery methods: Developing sustained-release formulations or novel delivery systems to enhance rhEPO's therapeutic efficacy and reduce the frequency of administration [].
  • Investigating the long-term effects of rhEPO: Further research is needed to fully understand the long-term consequences of rhEPO administration in various contexts, especially its impact on angiogenesis and potential tumor growth [, ].
  • Developing EPO mimetics: Designing novel molecules that can mimic the beneficial effects of EPO while minimizing potential adverse effects [, ].
  • Optimizing EPO treatment strategies for specific conditions: Fine-tuning the dosing and timing of rhEPO administration based on gestational age and other factors to maximize its neuroprotective benefits in preterm infants [].
Source and Classification

Recombinant human erythropoietin is derived from Chinese hamster ovary cells that have been genetically modified to produce the human form of erythropoietin. It belongs to the class of glycoproteins, characterized by its carbohydrate moieties that are crucial for its biological activity and pharmacokinetics. The compound is classified under biological pharmaceuticals, specifically as a biopharmaceutical product due to its complex structure and production process.

Synthesis Analysis

Methods and Technical Details

The synthesis of recombinant human erythropoietin involves several key steps:

  1. Gene Cloning: The gene encoding human erythropoietin is cloned into an expression vector suitable for mammalian cells.
  2. Cell Culture: The recombinant DNA is introduced into Chinese hamster ovary cells, which are cultured under controlled conditions to promote protein expression.
  3. Protein Harvesting: After sufficient growth, the cells are lysed, and the recombinant protein is extracted from the culture medium.
  4. Purification: Techniques such as affinity chromatography, ion exchange chromatography, and size-exclusion chromatography are employed to purify the recombinant human erythropoietin from other cellular proteins and impurities .

The purification process ensures that the final product meets stringent regulatory standards for quality and efficacy.

Molecular Structure Analysis

Structure and Data

Recombinant human erythropoietin is a glycoprotein consisting of approximately 165 amino acids with a molecular weight of around 30 kDa. Its structure includes four N-linked glycosylation sites at Asparagine 24, Asparagine 38, Asparagine 83, and one O-linked glycosylation site at Serine 126. The glycosylation patterns are essential for its stability and activity in vivo .

The three-dimensional structure of recombinant human erythropoietin has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing a compact fold that is crucial for its interaction with the erythropoietin receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Recombinant human erythropoietin undergoes various biochemical reactions upon administration:

  1. Binding to Erythropoietin Receptors: The primary reaction involves binding to specific receptors on erythroid progenitor cells in the bone marrow, leading to increased red blood cell production.
  2. Glycosylation: The glycosylation process occurs post-translationally, affecting the protein's stability and half-life in circulation.
  3. Degradation: Recombinant human erythropoietin is eventually degraded by proteolytic enzymes in the liver and kidneys, which can influence its pharmacokinetics .

These reactions are critical for understanding how recombinant human erythropoietin functions within the body and how it can be optimized for therapeutic use.

Mechanism of Action

Process and Data

The mechanism of action of recombinant human erythropoietin involves several steps:

  1. Receptor Binding: Upon administration, recombinant human erythropoietin binds to erythropoietin receptors on progenitor cells in the bone marrow.
  2. Signal Transduction: This binding activates intracellular signaling pathways, primarily through Janus kinase/signal transducer and activator of transcription pathways.
  3. Erythrocyte Production: The activation leads to increased proliferation and differentiation of erythroid progenitor cells into mature red blood cells .

This mechanism highlights how recombinant human erythropoietin effectively stimulates erythropoiesis (the production of red blood cells), which is vital in treating anemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Recombinant human erythropoietin exhibits several important physical and chemical properties:

These properties influence its formulation as a pharmaceutical product, affecting storage conditions and administration routes.

Applications

Scientific Uses

Recombinant human erythropoietin has several significant applications in medicine:

  1. Anemia Treatment: Primarily used for treating anemia associated with chronic kidney disease or cancer therapies.
  2. Blood Doping: Although illegal in sports, it has been misused for enhancing athletic performance by increasing red blood cell mass.
  3. Research Tool: Utilized in laboratory settings to study hematopoiesis and related cellular processes .
Historical Development and Biochemical Characterization of rhEPO

Discovery of Erythropoietin: From Endogenous Hormone to Recombinant Therapeutics

Erythropoietin (EPO) was first identified as a hematopoietic hormone regulating red blood cell production. Early studies isolated it from human urine, revealing a glycoprotein structure with a molecular weight of ~30–34 kDa [6]. The cloning of the EPO gene in 1985 enabled recombinant human EPO (rhEPO) production in Chinese Hamster Ovary (CHO) cells, achieving biochemical equivalence to natural EPO [1] [9]. Initial rhEPO versions (e.g., rhEPO-α and rhEPO-β) corrected anemia in chronic kidney disease but required frequent dosing due to short half-lives (4–8 hours intravenously in humans) [3] [9]. This limitation spurred engineering of long-acting analogs, marking a shift from replacement therapy to engineered biologics.

Structural Biology of rhEPO: Glycosylation Patterns and Isoform Heterogeneity

rhEPO’s structure comprises a 165-amino acid backbone with three N-linked glycosylation sites (Asn-24, Asn-38, Asn-83) and one O-linked site (Ser-126). Its glycosylation is critical for:

  • Stability: Sialic acid caps galactose residues, preventing hepatic clearance via asialoglycoprotein receptors [5] [9].
  • Bioactivity: Glycans influence conformational dynamics of the receptor-binding domain (α-helix bundle) [5] [10].
  • Heterogeneity: Microheterogeneity arises from variations in glycan branching, sialylation, and fucosylation. For example, CHO-derived rhEPO contains N-acetylneuraminic acid (Neu5Ac) and trace N-glycolylneuraminic acid (Neu5Gc), which may elicit immunogenic responses [5].

Table 1: Glycosylation Sites and Functional Impact in rhEPO

SiteGlycan TypeRoleMicroheterogeneity Example
Asn-24N-linkedStabilizes helix B; affects receptor affinityTetra-antennary vs. tri-antennary glycans
Asn-38N-linkedShields protease-sensitive regionsVarying sialylation (10–14 residues)
Asn-83N-linkedModulates solubility; prevents aggregationHigh-mannose vs. complex glycans
Ser-126O-linkedOptimizes orientation of C-terminal α-helix for receptor interactionCore 1 vs. Core 2 structures

Advanced analytical methods like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HR/AM) have identified >74 glycoforms, revealing site-specific differences in sialylation and antennarity [5]. Desialylation reduces in vivo activity by >90% but minimally affects in vitro receptor binding, underscoring glycosylation’s role in pharmacokinetics [9] [10].

Evolution of rhEPO Variants: Fc Fusion Proteins and Extended Half-Life Formulations

To enhance pharmacokinetics, two innovative strategies emerged:

Fc Fusion ProteinsrhEPO-Fc fuses rhEPO to the Fc domain of human IgG, creating a homodimer (~118 kDa) with prolonged half-life via neonatal Fc receptor (FcRn)-mediated recycling:

  • Design: A 16-amino acid linker connects rhEPO’s C-terminus to IgG1-Fc [1] [8].
  • Half-life extension: In rhesus monkeys, rhEPO-Fc’s half-life is 29.5–38.9 h (dose: 8–80 µg/kg), 3-fold longer than rhEPO [3].
  • Efficacy: Weekly dosing in anemia models (rodents/nonhuman primates) increased hematocrit and reticulocyte counts comparably to tri-weekly rhEPO [3] [8].

Hyperglycosylated AnalogsDarbepoetin alfa (NESP) incorporates two additional N-glycosylation sites via Asn-30/Thr-32 and Val-87/Asn-88 mutations:

  • Glycan enhancement: Carries up to 22 sialic acids (vs. 14 in rhEPO), increasing molecular weight to ~37 kDa [9].
  • Pharmacodynamics: 3-fold longer half-life and 3–4× greater in vivo potency than rhEPO in preclinical studies [9].

Table 2: Pharmacokinetic Properties of rhEPO Variants

ParameterrhEPOrhEPO-FcDarbepoetin alfa
Molecular Weight30–34 kDa~118 kDa~37 kDa
Glycosylation Sites3 N, 1 O3 N, 1 O + Fc domain5 N, 1 O
Sialic Acid Content≤14 residuesComparable to rhEPO*≤22 residues
Serum Half-life (Monkey)4–8 h29.5–38.9 h25–30 h
Dosing Frequency3×/weekWeeklyBiweekly/Weekly

rhEPO-Fc retains parental rhEPO’s glycosylation profile but gains Fc-mediated recycling [1] [3] [9].

These innovations demonstrate how structural modifications leverage physiological pathways (e.g., FcRn recycling, enhanced sialylation) to optimize rhEPO therapeutics.

Properties

CAS Number

113427-24-0

Product Name

rhEPO

IUPAC Name

(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one

Molecular Formula

C42H73NO16

Molecular Weight

848.037

InChI

InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1

InChI Key

CJKGNDLRMLFWEX-IUJNAFBCSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.